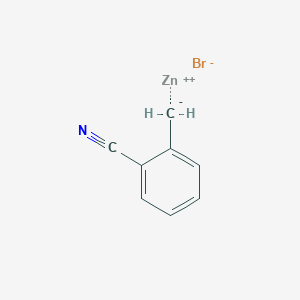

2-Cyano-benzylzinc bromide

Description

Historical Context of Organozinc Chemistry and Its Evolution in Synthesis

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc, by Sir Edward Frankland in 1848-1849. digitellinc.comwikipedia.orgresearchgate.net This discovery was a cornerstone in the development of the theory of valence. digitellinc.com In the following decades, chemists began to explore the synthetic utility of these new reagents. Frankland and Duppa reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters, while Butlerov and Zaitsev pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com Zaitsev's student, Vagner, further expanded this work to include aldehydes as substrates. digitellinc.com

Perhaps the most enduring early application of organozinc chemistry is the Reformatsky reaction, developed by Sergei Reformatskii, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. digitellinc.comresearchgate.net Despite these early successes, the discovery of the more reactive Grignard reagents by Victor Grignard at the turn of the 20th century led to a decline in the use of organozinc compounds for many years. acs.org

The resurgence of organozinc chemistry in the latter half of the 20th century was driven by the recognition of their most significant advantage: their compatibility with a wide range of functional groups. ijmpronline.comsigmaaldrich.com The development of methods to prepare highly reactive "Rieke zinc" and other activated forms of zinc metal allowed for the direct insertion of zinc into organic halides bearing sensitive functionalities like esters, nitriles, and amides, a transformation not readily achievable with more reactive organolithium or Grignard reagents. wikipedia.orgsigmaaldrich.com This evolution has cemented organozinc reagents as crucial components in complex molecule synthesis. researchgate.netijmpronline.com

Specific Role and Synthetic Utility of Benzylic Organozinc Reagents

Within the family of organozinc compounds, benzylic organozinc reagents are among the most reactive species. d-nb.info The benzylic C-Zn bond is activated, leading to higher reactivity compared to many alkyl or aryl zinc reagents. ijmpronline.com This enhanced reactivity makes them particularly useful for a variety of carbon-carbon bond-forming reactions.

A significant application of benzylic organozinc reagents is their addition to imines to generate α-branched secondary amines. acs.orgnih.gov This methodology is compatible with numerous functional groups and has been employed in the combinatorial synthesis of libraries of compounds, including β-3 adrenergic receptor agonists. acs.orgnih.gov

Benzylic organozinc reagents are also frequently used in transition metal-catalyzed cross-coupling reactions. For instance, benzylzinc bromide has been used in palladium-catalyzed reactions with heterocyclic thioethers. uni-muenchen.de The preparation of these reagents can be challenging due to the potential for side reactions like Wurtz coupling, but new methods have been developed to generate them efficiently, avoiding such byproducts. d-nb.info Their ability to participate in multi-coupling strategies further highlights their utility in constructing complex aromatic products. researchgate.net

Overview of 2-Cyano-benzylzinc Bromide within Modern Methodologies

This compound is a prime example of a highly functionalized benzylic organozinc reagent used in advanced organic synthesis. It embodies the key advantages of this reagent class, combining the activated nature of a benzylic zinc halide with the synthetic handle of a nitrile group. It is typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF) for laboratory use. sigmaaldrich.comsigmaaldrich.com

The primary utility of this compound is as a nucleophilic partner in metal-catalyzed cross-coupling reactions. sigmaaldrich.com It has been successfully employed in Negishi cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com Documented applications include its reaction with aryl nonaflates in the presence of a palladium catalyst and with 2-iodobenzamide (B1293540) using a nickel catalyst to produce complex diarylmethane derivatives. sigmaaldrich.com The synthesis of this reagent has also been optimized using modern techniques such as continuous flow manufacturing, which allows for scalable and reliable production. acs.org

The precursor to this organozinc reagent, 2-cyanobenzyl bromide, is a valuable synthetic intermediate in its own right, notably used in the synthesis of Alogliptin (B1666894), a drug used to treat type II diabetes. google.comchemicalbook.com The ability to convert this functionalized bromide into the corresponding organozinc reagent opens up a wide array of possibilities for incorporating the 2-cyanobenzyl moiety into diverse molecular frameworks.

| Property | Value | Reference |

| Chemical Formula | NCC₆H₄CH₂ZnBr | sigmaaldrich.com |

| Molecular Weight | 261.43 g/mol | sigmaaldrich.com |

| CAS Number | 199465-66-2 | sigmaaldrich.com |

| Typical Form | 0.5 M solution in THF | sigmaaldrich.com |

| Density | ~0.993 g/mL at 25 °C (for 0.5M solution in THF) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Property | Value | Reference |

| Chemical Formula | C₈H₆BrN | chemicalbook.com |

| Molecular Weight | 196.04 g/mol | chemicalbook.com |

| CAS Number | 22115-41-9 | chemicalbook.com |

| Appearance | White to gray-brown crystalline powder or chunks | chemicalbook.com |

| Melting Point | 72-74 °C | chemicalbook.com |

| Boiling Point | 111 °C at 1.5 mmHg | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H6BrNZn |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

zinc;2-methanidylbenzonitrile;bromide |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FRRLGGRYFJXNSD-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=C1C#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methodologies of 2 Cyano Benzylzinc Bromide

Alternative Preparative Routes to 2-Cyano-benzylzinc Bromide

While direct zinc insertion is a powerful method, alternative strategies exist for the generation of organozinc reagents, primarily through transmetalation.

Transmetalation involves a two-step sequence where a more reactive organometallic compound, such as an organolithium or a Grignard reagent (organomagnesium), is first prepared and then reacted with a zinc halide salt (e.g., ZnCl₂ or ZnBr₂). This metal exchange produces the desired organozinc reagent.

A typical procedure for a benzylic zinc reagent involves the initial formation of a Grignard reagent by the direct insertion of magnesium into a benzyl chloride or bromide. uantwerpen.be This is followed by the addition of a solution of zinc chloride or bromide, leading to the formation of the benzylzinc halide. uantwerpen.be This approach is particularly useful when the direct insertion of zinc is sluggish or when starting from a different organometallic precursor is more convenient. For instance, an iodine-magnesium exchange can be performed, followed by transmetalation with zinc bromide to generate the organozinc species. researchgate.net

Both direct metal insertion and transmetalation offer viable pathways to this compound, each with distinct advantages and limitations. The choice of method often depends on factors such as functional group compatibility, availability of precursors, and operational simplicity.

The direct insertion method , particularly when mediated by LiCl, is highly efficient and operationally simple. organic-chemistry.org It is a one-pot procedure that benefits from the high functional group tolerance characteristic of organozinc reagents, accommodating groups like esters and nitriles. organic-chemistry.org This makes it a preferred method for preparing highly functionalized organozinc compounds directly from the corresponding halides. organic-chemistry.org

Transmetalation , on the other hand, is a two-step process. It relies on the initial formation of a more reactive organometallic species like a Grignard or organolithium reagent. These reagents are significantly more reactive and less functional-group-tolerant than their organozinc counterparts. This can limit the scope of the reaction, as sensitive functional groups present on the precursor may not survive the initial step. However, this method can be advantageous if the precursor halide shows low reactivity towards direct zinc insertion or if the corresponding Grignard reagent is readily available.

Table 2: Comparative Analysis of Synthesis Methodologies

| Feature | Direct Zinc Insertion (with LiCl) | Transmetalation (from Grignard Reagent) |

|---|---|---|

| Number of Steps | One-pot reaction | Two distinct synthetic steps |

| Functional Group Tolerance | High (tolerates esters, nitriles, etc.) organic-chemistry.org | Lower (limited by the high reactivity of the Grignard intermediate) |

| Precursor Reactivity | Can be used with functionalized but sometimes less reactive bromides. organic-chemistry.org | Requires a precursor compatible with Grignard formation. |

| Operational Simplicity | Generally simpler and more direct. nih.gov | More complex due to the handling of highly reactive intermediates. |

| Key Reagents | Zinc dust, LiCl, organic halide | Magnesium, organic halide, zinc halide salt (e.g., ZnBr₂) uantwerpen.be |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis of reactive intermediates like organozinc halides. researchgate.net The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and minimized volumes of hazardous materials, make this technology particularly suitable for the on-demand generation and consumption of organozinc compounds. researchgate.netnih.gov

The development of continuous processes for the synthesis of organozinc compounds has been a significant area of research, aiming to make these versatile reagents more accessible for industrial applications. acs.org A common approach involves the direct synthesis, or oxidative zinc insertion, where an organic halide is passed through a packed bed of activated zinc metal. acs.org

Laboratory-scale reactors, sometimes adapted from those designed for Grignard reagent formation, have been successfully employed for the continuous production of various organozinc halides. acs.orgacs.org These systems often incorporate a packed bed of zinc granules or turnings, providing a large excess of the metal to drive the reaction to completion. acs.orgacs.org Key process parameters that are typically investigated and optimized include:

Flow Rate: The residence time of the organic halide in the zinc bed is a critical factor influencing the conversion.

Solvent: The choice of solvent can affect the solubility of the starting materials and products, as well as the reactivity.

Zinc Activation: Both mechanical and chemical methods of zinc activation have been explored to ensure high reactivity. acs.org

Concentration: The ability to use highly concentrated starting materials is crucial for process efficiency and throughput. acs.org

Table 1: Parameters Investigated in the Development of Continuous Organozinc Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Flow Rate | Rate at which the organic halide solution is passed through the reactor. | Determines residence time and influences conversion. |

| Solvent | The medium in which the reaction is conducted. | Affects solubility, reactivity, and downstream processing. |

| Zinc Activation | Pre-treatment of the zinc metal to enhance its reactivity. | Crucial for initiating and sustaining the reaction. |

| Starting Material Concentration | Molarity of the organic halide solution. | Impacts process throughput and efficiency. |

| Temperature | The temperature at which the reactor is maintained. | Controls reaction rate and selectivity. |

A primary objective in the development of continuous flow processes is to ensure their reliability and scalability. acs.org Extensive studies have demonstrated that continuous organozinc synthesis is not only feasible but also highly reliable, providing consistent product quality and high yields. acs.org

In laboratory-scale setups, complete conversion of the organic halide can often be achieved in a single pass through the reactor, with organozinc yields ranging from 78% to 100%. acs.orgacs.org These excellent results have been successfully translated to pilot-scale operations. For instance, a pilot-scale setup has been developed with a liquid throughput of up to 18 L/h, achieving complete conversion of the organic halide with residence times between 1.5 and 14.0 minutes and yielding up to 98% of the desired organozinc product. acs.org Another pilot-scale system has been designed for a throughput of 3-5 L/h, with demonstrated high conversions and yields. acs.orgresearchgate.net

The reliability of these processes is further enhanced by the ability to integrate in-line analytical techniques for real-time monitoring and quality control. fraunhofer.de The immediate consumption of the freshly prepared organozinc reagent in subsequent coupling reactions, such as Negishi, Reformatsky, and Saytzeff reactions, has been successfully demonstrated in a continuous fashion, showcasing the robustness and efficiency of this approach. acs.orgfraunhofer.debohrium.com

Table 2: Performance of Scaled-Up Continuous Organozinc Synthesis

| Scale | Throughput | Residence Time | Conversion | Organozinc Yield | Reference |

|---|---|---|---|---|---|

| Laboratory | - | - | Complete in single pass | 78-100% | acs.org |

| Pilot | Up to 18 L/h | 1.5-14.0 min | Complete | Up to 98% | acs.org |

| Pilot | 3-5 L/h | - | Full | 82-92% | acs.org |

Reactivity Profiles and Mechanistic Investigations of 2 Cyano Benzylzinc Bromide

Fundamental Reactivity of the Benzylic Carbon-Zinc Bond

The reactivity of 2-Cyano-benzylzinc bromide is fundamentally dictated by the nature of the carbon-zinc (C-Zn) bond at the benzylic position. This bond possesses a significant degree of covalent character, yet it is polarized towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65) chemeurope.com. This polarization imparts a nucleophilic character to the benzylic carbon, making it reactive towards a variety of electrophiles. The reactivity of this specific organozinc reagent is also influenced by the presence of the cyano group and the aromatic ring, which can affect the stability and electronic properties of the molecule chemistrysteps.commasterorganicchemistry.com.

Nucleophilic Character and Polarity of the Organozinc Bond

The carbon-zinc bond in organozinc compounds, including this compound, is characterized as a polar covalent bond. The electronegativity difference between carbon and zinc leads to a partial negative charge on the carbon atom and a partial positive charge on the zinc atom, rendering the carbon atom nucleophilic wikipedia.orgyoutube.com. The polarity of the C-Zn bond is a key factor governing its reactivity. While diorganozinc compounds (R₂Zn) are generally less polar and soluble in nonpolar solvents, organozinc halides like this compound (RZnX) exhibit greater polarity and often form aggregates in solution, similar to Grignard reagents chemeurope.com. The benzylic position of this particular compound enhances its reactivity due to the resonance stabilization of any potential carbocation or radical intermediate that may form during a reaction chemistrysteps.commasterorganicchemistry.com.

The nucleophilicity of the benzylic carbon in this compound makes it a versatile reagent for forming new carbon-carbon bonds. It can readily participate in reactions with various electrophiles.

Comparison of Reactivity and Functional Group Tolerance with Other Organometallic Reagents (e.g., Grignard Reagents)

Organozinc reagents like this compound occupy a unique position in the reactivity spectrum of organometallic compounds. They are generally less reactive than their organolithium and Grignard reagent counterparts wikipedia.org. This moderated reactivity is a significant advantage as it leads to higher chemoselectivity and functional group tolerance.

While Grignard reagents (RMgX) are highly reactive and will readily react with a wide range of functional groups, including esters, ketones, nitriles, and amides, organozinc reagents exhibit a remarkable tolerance for many of these same functionalities sigmaaldrich.comresearchgate.net. For instance, this compound can be used in syntheses without protecting groups on esters or nitriles present in the substrate, a feat often not possible with Grignard reagents sigmaaldrich.comresearchgate.net. This increased functional group compatibility makes organozinc reagents highly valuable in the synthesis of complex, polyfunctional molecules researchgate.net.

The table below provides a comparative overview of the reactivity and functional group tolerance of organozinc reagents versus Grignard reagents.

| Feature | Organozinc Reagents (e.g., this compound) | Grignard Reagents (RMgX) |

| Reactivity | Moderately reactive nucleophiles. | Highly reactive nucleophiles. |

| Functional Group Tolerance | High. Tolerates esters, nitriles, amides, ketones. sigmaaldrich.comresearchgate.net | Low. Reacts with a broad range of functional groups. |

| Chemoselectivity | High. Allows for selective reactions at specific sites. | Low. Often leads to multiple reaction products. |

| Reaction Conditions | Generally milder reaction conditions. | Often requires strictly anhydrous conditions. |

| Preparation | Can be prepared from functionalized halides. sigmaaldrich.com | Preparation can be sensitive to functional groups. |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi cross-coupling reaction, for the formation of new carbon-carbon bonds chemistnotes.comjk-sci.com. These reactions offer a powerful tool for constructing complex molecular architectures from simpler precursors.

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst chemistnotes.comwikipedia.org. This compound serves as the organozinc component in these reactions, providing the 2-cyanobenzyl nucleophile.

Palladium-catalyzed Negishi cross-coupling reactions utilizing this compound exhibit a broad scope with respect to the electrophilic coupling partner. A wide variety of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates can be effectively coupled organic-chemistry.orgnih.gov. The reaction is tolerant of a diverse array of functional groups on the electrophile, including esters, nitriles, and even unprotected indoles, further highlighting the versatility of this methodology organic-chemistry.org.

The table below illustrates the scope of the Negishi cross-coupling reaction with this compound and various electrophiles.

| Electrophile | Catalyst/Ligand | Product | Yield (%) |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2,2'-Dicyanodiphenylmethane | High |

| 2-Bromoanisole | Pd(OAc)₂ / CPhos | 2-Anisyl-2'-cyanodiphenylmethane | High |

| Aryl Nonaflate | Pd(dba)₂ | 4-(2-Cyanobenzyl)-3'-(trifluoromethyl)biphenyl | Not specified |

| 2-Iodobenzamide (B1293540) | Nickel Catalyst | 2-[(2-cyanophenyl)methyl] benzamide | Not specified |

Data compiled from various sources illustrating typical reactions. mit.edu

The catalytic cycle of the palladium-catalyzed Negishi cross-coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination chemistnotes.comjk-sci.comlibretexts.org.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl electrophile (Ar-X) to the active Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, Ar-Pd-X. The rate of this step generally follows the trend I > OTf > Br >> Cl for the leaving group wikipedia.org.

Transmetalation: In the next step, the organozinc reagent, this compound, transfers its organic group (the 2-cyanobenzyl moiety) to the palladium center. This occurs through a process called transmetalation, where the 2-cyanobenzyl group replaces the halide on the palladium, forming a new diorganopalladium(II) complex, Ar-Pd-CH₂C₆H₄CN.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium complex (the aryl/heteroaryl group and the 2-cyanobenzyl group) couple to form the desired product, Ar-CH₂C₆H₄CN. This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

It is important to note that side reactions, such as β-hydride elimination, can sometimes compete with reductive elimination, particularly with alkylzinc reagents. However, the use of appropriate ligands can effectively suppress these undesired pathways organic-chemistry.orgnih.gov.

Role of Ligand Systems and Palladium Sources in Catalytic Performance

The efficacy of palladium-catalyzed cross-coupling reactions involving this compound is profoundly influenced by the choice of ligand systems and the palladium source. The ligand, which coordinates to the palladium center, plays a crucial role in modulating the metal's electronic properties and steric environment, thereby affecting the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Phosphine (B1218219) ligands, particularly bulky and electron-rich alkylphosphines and biarylphosphines, have been instrumental in advancing palladium-catalyzed cross-coupling reactions. The steric bulk of these ligands promotes the reductive elimination step, which is often rate-limiting, leading to faster catalyst turnover. Furthermore, their electron-donating nature facilitates the oxidative addition of the aryl halide to the palladium(0) center. For the cross-coupling of this compound, ligands such as tri-tert-butylphosphine (P(t-Bu)3) and biaryl phosphine ligands like RuPhos and BrettPhos would be expected to provide high catalytic activity and broad substrate scope.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability. nih.gov The strong palladium-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures. nih.gov The steric bulk of the NHC ligand can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the catalyst's reactivity to achieve optimal performance in the coupling of this compound with various aryl halides.

The choice of the palladium source, or precatalyst, is also critical for achieving efficient and reproducible catalytic activity. While simple palladium salts like Pd(OAc)2 or PdCl2 can be used in conjunction with a ligand, they often require an in situ reduction step to generate the active Pd(0) species, which can lead to the formation of inactive palladium black. To overcome this, well-defined palladium precatalysts have been developed. These are typically air- and moisture-stable Pd(II) complexes that readily form the active LPd(0) species under the reaction conditions. nih.gov For instance, palladacycle precatalysts based on a 2-aminobiphenyl scaffold have shown excellent performance in a variety of cross-coupling reactions. nih.gov The use of such precatalysts can lead to lower catalyst loadings, shorter reaction times, and improved reproducibility in the synthesis of 2-cyanobenzyl-substituted arenes. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Utility with Aromatic Bromides, Chlorides, and Tosylates

Nickel catalysis provides a cost-effective and highly effective alternative to palladium for the cross-coupling of this compound with a range of aromatic electrophiles. Benzylic zinc reagents, including this compound, undergo smooth cross-coupling reactions with not only aromatic bromides but also the less reactive and more economical aromatic chlorides and tosylates. A commonly employed and efficient catalytic system for these transformations consists of nickel(II) acetylacetonate [Ni(acac)2] as the precatalyst and triphenylphosphine (PPh3) as the ligand. This system demonstrates broad functional group tolerance, enabling the synthesis of a diverse array of diarylmethane derivatives.

The utility of this nickel-catalyzed protocol is highlighted by its ability to effectively couple with a variety of substituted aromatic halides and tosylates. The reaction accommodates both electron-rich and electron-poor aromatic partners, although the electronic nature of the substituents can influence the reaction efficiency and yield.

Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Various Aromatic Electrophiles

| Aromatic Electrophile | Product | Typical Yield (%) |

|---|---|---|

| 4-Bromotoluene | 2-(4-Methylbenzyl)benzonitrile | High |

| 4-Chlorobenzonitrile | 2-(4-Cyanobenzyl)benzonitrile | Good |

| Methyl 4-bromobenzoate | Methyl 4-(2-cyanobenzyl)benzoate | High |

| 4-Bromophenol | 2-(4-Hydroxybenzyl)benzonitrile | Moderate |

| p-Tolyl tosylate | 2-(4-Methylbenzyl)benzonitrile | Good |

Mechanistic Studies of Nickel-Mediated C(sp3)-C(sp2) Bond Formation

The mechanism of nickel-catalyzed C(sp3)-C(sp2) bond formation, such as the cross-coupling of this compound, is distinct from the typical Pd(0)/Pd(II) catalytic cycle observed in many palladium-catalyzed reactions. Nickel catalysis often involves paramagnetic intermediates and can proceed through a Ni(I)/Ni(III) catalytic cycle or radical chain pathways. squarespace.comnih.gov

The generally accepted mechanism commences with the in situ reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate. Subsequently, transmetalation with this compound occurs, where the benzyl group is transferred from zinc to the nickel center, forming a diarylnickel(II) complex.

An alternative and often competing pathway involves single-electron transfer (SET) processes. Nickel complexes are more prone to SET than their palladium counterparts. snnu.edu.cnnih.gov In such a scenario, a low-valent nickel species can transfer an electron to the aryl halide, generating an aryl radical and a Ni(I) species. This aryl radical can then react with the organozinc reagent or the nickel center.

A key feature of nickel catalysis is the potential involvement of a Ni(I)/Ni(III) cycle. squarespace.com The arylnickel(II) intermediate formed after oxidative addition could be reduced to a Ni(I) species. This Ni(I) complex can then react with the benzylzinc reagent. Alternatively, the initial Ni(0) can react with the benzylzinc reagent to form a Ni(I) species which then reacts with the aryl halide. The resulting Ni(III) intermediate subsequently undergoes reductive elimination to furnish the cross-coupled product and regenerate a Ni(I) species, which continues the catalytic cycle. nih.gov The propensity for nickel to access these alternative mechanistic pathways contributes to its unique reactivity, particularly with less reactive electrophiles like aryl chlorides. snnu.edu.cn

Application of Nickel Complexes as Precatalysts

A variety of well-defined and in situ generated nickel complexes serve as effective precatalysts for the cross-coupling of this compound. The choice of precatalyst can influence the reaction efficiency, catalyst loading, and reaction conditions. Common nickel(II) precatalysts include NiCl2, NiBr2, and Ni(acac)2. nih.gov These are typically used in conjunction with a supporting ligand, such as a phosphine or an N-heterocyclic carbene (NHC).

For instance, complexes of the type NiCl2(phosphine)2, where the phosphine can be triphenylphosphine (PPh3) or a more electron-rich and bulky phosphine like tricyclohexylphosphine (PCy3), are frequently employed. These air-stable solids are convenient to handle and are readily reduced in the presence of a reducing agent (often the organozinc reagent itself or an external reductant) to generate the active Ni(0) species in situ.

Similarly, Ni(acac)2 is a widely used, air-stable, and soluble precatalyst. In the presence of ligands like PPh3, it forms a highly active catalytic system for the coupling of benzylic zinc reagents. The acetylacetonate ligands are easily displaced, facilitating the formation of the active catalytic species.

The development of well-defined Ni(II) precatalysts bearing NHC ligands has also gained traction. nih.gov These complexes often exhibit high thermal stability and catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. The strong Ni-NHC bond prevents ligand dissociation, which can be a deactivation pathway for phosphine-based catalysts. The application of such precatalysts in the cross-coupling of this compound can lead to improved yields and functional group tolerance.

Cobalt-Catalyzed Cross-Coupling Reactions

Scope and Advantages with Aryl and Heteroaryl Halides

Cobalt catalysis has emerged as a sustainable and economical alternative to palladium and nickel for cross-coupling reactions. beilstein-journals.org The use of cobalt catalysts offers several advantages, including the earth-abundance and low cost of cobalt salts. In the context of coupling this compound, cobalt-based catalytic systems have demonstrated significant utility, particularly with a broad range of aryl and heteroaryl halides. nih.govnih.gov

A simple and effective catalytic system often comprises a cobalt(II) salt, such as CoCl2 or CoBr2, and a bidentate nitrogen-based ligand, with 2,2'-bipyridine being a common choice. nih.govnih.govresearchgate.net This system efficiently catalyzes the cross-coupling of functionalized primary and secondary alkylzinc reagents, including benzylic zinc reagents like this compound, with a variety of (hetero)aryl halides. nih.govresearchgate.net

The scope of the reaction is broad, encompassing both electron-rich and electron-deficient aryl bromides and chlorides. Furthermore, the methodology is applicable to a wide array of heteroaryl halides, which are important structural motifs in pharmaceuticals and agrochemicals. The reaction generally proceeds with good to excellent yields and exhibits a high degree of functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive functionalities in either coupling partner. nih.govresearchgate.net

One of the key advantages of cobalt catalysis in this context is its distinct reactivity profile compared to palladium and nickel. organic-chemistry.org Cobalt catalysts can sometimes provide complementary selectivity and may be more effective for certain substrate combinations where palladium or nickel systems are sluggish or inefficient. Moreover, the milder reaction conditions often associated with cobalt catalysis can be beneficial for the synthesis of complex and sensitive molecules.

Table 2: Cobalt-Catalyzed Cross-Coupling of this compound with (Hetero)aryl Halides

| (Hetero)aryl Halide | Product | Typical Yield (%) |

|---|---|---|

| 4-Bromoanisole | 2-(4-Methoxybenzyl)benzonitrile | Excellent |

| 3-Chloropyridine | 2-(Pyridin-3-ylmethyl)benzonitrile | Good |

| 2-Bromothiophene | 2-(Thiophen-2-ylmethyl)benzonitrile | High |

| Ethyl 4-chlorobenzoate | Ethyl 4-(2-cyanobenzyl)benzoate | Good |

| 5-Bromo-1,3-dimethyluracil | 5-(2-Cyanobenzyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Moderate |

Mechanistic Insights into Cobalt-Promoted Cross-Couplings

The cross-coupling of organozinc reagents, such as this compound, with aryl and heteroaryl halides is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. Cobalt-catalyzed Negishi-type cross-couplings have emerged as a cost-effective and efficient alternative to traditional palladium or nickel systems.

Mechanistic investigations into related cobalt-catalyzed systems provide valuable insights. For instance, the cross-electrophile coupling of benzonitrile (B105546) derivatives with aryl halides using a simple cobalt-based catalyst highlights the activation of the C(sp²)–CN bond. researchgate.net While this involves cleavage of the cyano group, the underlying principles of cobalt's catalytic cycle are relevant. The process is believed to involve low-valent cobalt species. A proposed mechanistic cycle may involve two distinct low-valent cobalt species to activate both the aryl halide and the nitrile partner. researchgate.net Experimental data, including cyclic voltammetry, suggest that a cobalt complex with a lower oxidation state is necessary to activate the benzonitrile derivative, while a cobalt(I) species is catalytically active towards the aryl halide. researchgate.net

Furthermore, the addition of a Lewis acid like trimethylaluminum (AlMe₃) can enhance the reactivity of the benzonitrile and improve cross-selectivity. researchgate.net In the context of this compound, the cobalt catalyst would likely engage in a cycle involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. Studies on similar cobalt-catalyzed cross-couplings with functionalized alkylzinc reagents indicate that these reactions may not proceed via radical intermediates. nih.gov The choice of ligands, such as 2,2′-bipyridine, is crucial for the success of the coupling, enabling the reaction with a variety of (hetero)aryl halides. nih.gov

Photoredox-Mediated Transformations Involving this compound

Visible-light photoredox catalysis offers a powerful method for generating radical intermediates under mild conditions, enabling unique transformations of organometallic reagents like this compound.

The fundamental principle of photoredox catalysis involves a photocatalyst, typically an iridium(III) or ruthenium(II) complex, which becomes a potent oxidant and reductant upon excitation with visible light. This excited state can engage in single-electron transfer (SET) with a substrate to generate a radical ion.

In the case of this compound, irradiation in the presence of a suitable photocatalyst can induce an electron transfer event. This process can lead to the formation of a 2-cyanobenzyl radical. The generation of such radicals opens up pathways for various carbon-carbon bond-forming reactions. Mechanistic studies on related photoredox-catalyzed reactions involving isocyanobiaryls and aldehydes have shown the generation of key radical intermediates that drive the transformation. researchgate.net

A notable photoredox-mediated transformation of benzylzinc halides is their homocoupling or dimerization. Research has demonstrated that under irradiation, benzylzinc halides can undergo a radical dimerization process. This reaction is believed to proceed through the disproportionation of the organozinc reagent.

Under photoredox conditions, the intermediate organozinc compound disproportionates to form a free radical (the 2-cyanobenzyl radical) and elemental zinc. The subsequent coupling of two of these radicals results in the formation of the dimer, 1,2-bis(2-cyanophenyl)ethane. This process provides an efficient route to symmetrical bibenzyl structures under mild, light-induced conditions.

Other Reactivity Pathways and Transformations

Beyond cobalt-catalyzed and photoredox-mediated reactions, this compound exhibits reactivity towards a range of electrophiles, often with notable selectivity.

A key feature of organozinc reagents is their high functional group tolerance, allowing for reactions that preserve sensitive moieties like the cyano group. The carbon atom of the nitrile group is electrophilic, but it is generally less reactive than other electrophilic centers that can be targeted in cross-coupling reactions. nih.govlibretexts.orglibretexts.org

This compound serves as an effective nucleophile in metal-catalyzed cross-coupling reactions where the cyano group remains intact. These reactions demonstrate the reagent's utility in synthesizing complex molecules where the nitrile functionality is desired in the final product. Specific examples include:

Palladium-catalyzed coupling: Reaction with aryl nonaflates in the presence of a palladium catalyst, such as Pd(dba)₂, to yield substituted biphenyls.

Nickel-catalyzed coupling: Treatment with 2-iodobenzamide using a nickel catalyst to form 2-[(2-cyanophenyl)methyl]benzamide.

These examples highlight the reagent's ability to form new carbon-carbon bonds at the benzylic position without affecting the ortho-cyano group.

Table 1: Examples of Cross-Coupling Reactions with this compound

| Electrophile | Catalyst System | Product | Reference |

| Aryl nonaflate | Pd(dba)₂ | 4-(2-Cyanobenzyl)-3'-(trifluoromethyl)biphenyl | |

| 2-Iodobenzamide | Nickel Catalyst | 2-[(2-Cyanophenyl)methyl]benzamide |

Selectivity is a critical aspect of synthetic chemistry, dictating the outcome of a reaction when multiple reaction sites or pathways are possible. study.com

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. study.com In cobalt-catalyzed cross-couplings, the electronic properties of the substrates heavily influence selectivity, sometimes requiring careful tuning of the coupling partners to favor the desired cross-coupling product over homocoupling. nih.gov The high functional group tolerance of the zinc reagent itself is a form of chemoselectivity, allowing it to react at the carbon-zinc bond in the presence of the cyano group.

Regioselectivity: This describes the preference for bond formation at one position over another. study.comresearchgate.net For this compound, reactions typically occur at the benzylic carbon attached to the zinc atom. In reactions with unsymmetrical electrophiles, the regiochemical outcome is determined by the nature of the electrophile and the catalyst. For instance, in cobalt-catalyzed couplings of related secondary alkylzinc reagents with heteroaromatic bromides, high diastereoselectivity (a form of stereoselectivity related to regiochemistry at chiral centers) has been observed, indicating precise control over the spatial orientation of the newly formed bond. nih.gov

Advanced Applications of 2 Cyano Benzylzinc Bromide in Complex Chemical Synthesis

Construction of Carbon-Carbon Bonds in Diverse Molecular Architectures

The ability of 2-cyano-benzylzinc bromide to participate in cross-coupling reactions has made it an invaluable tool for forging carbon-carbon bonds. This reactivity is particularly useful in the synthesis of diarylmethane and biphenyl (B1667301) scaffolds, which are prevalent in many biologically active compounds and functional materials.

This compound is frequently employed in metal-catalyzed Negishi cross-coupling reactions to create diaryl- and aryl-heteroaryl-methane derivatives. sigmaaldrich.com These reactions typically involve the coupling of the organozinc reagent with a variety of aryl or heteroaryl halides. The choice of catalyst, often a palladium or nickel complex, is crucial for achieving high yields and selectivity.

For instance, the nickel-catalyzed coupling of this compound with 2-iodobenzamide (B1293540) results in the formation of 2-[(2-cyanophenyl)methyl]benzamide, a functionalized diarylmethane. sigmaaldrich.com This transformation highlights the compatibility of the organozinc reagent with amide functionalities, which are often sensitive under other cross-coupling conditions.

Table 1: Synthesis of Diaryl- and Aryl-Heteroaryl-Methane Derivatives using this compound

| Aryl/Heteroaryl Halide | Catalyst | Product | Reference |

|---|

The versatility of this methodology allows for the introduction of the 2-cyanobenzyl moiety into a wide array of aromatic and heteroaromatic systems, providing access to a diverse library of complex molecules.

Beyond the formation of diarylmethanes, this compound can also be utilized in the synthesis of substituted biphenyls. This is exemplified by its reaction with aryl nonaflates in the presence of a palladium catalyst. A notable example is the synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl, where the organozinc reagent couples with an aryl nonaflate bearing a trifluoromethyl group. sigmaaldrich.com

This reaction demonstrates the ability of this compound to couple with less reactive electrophiles like nonaflates, expanding the scope of its applications in the synthesis of complex biaryl systems. The trifluoromethyl group in the product is a common motif in pharmaceuticals, underscoring the relevance of this methodology in drug discovery.

Table 2: Preparation of Substituted Biphenyls using this compound

| Electrophile | Catalyst | Product | Reference |

|---|

The inherent benzonitrile (B105546) unit within this compound makes it an excellent precursor for the synthesis of more complex benzonitrile-containing scaffolds. The reaction with 2-iodobenzamide to form 2-[(2-cyanophenyl)methyl]benzamide is a prime example of this application. sigmaaldrich.com In this case, the product itself is a more elaborate benzonitrile derivative.

The cyano group can serve as a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This allows for the elaboration of the initial cross-coupling product into a variety of other functionalized molecules.

Table 3: Formation of Benzonitrile-Containing Scaffolds

| Reactant | Catalyst | Product | Reference |

|---|

Strategic Use as a Versatile Building Block for Functionalized Molecules

The utility of this compound extends beyond its role in carbon-carbon bond formation. It serves as a strategic building block for the introduction of the 2-cyanobenzyl group into molecules, which can be a key pharmacophore or a precursor to other important functional groups.

The precursor to this compound, 2-cyanobenzyl bromide, is a known intermediate in the synthesis of alogliptin (B1666894) benzoate, a drug used for the treatment of type II diabetes. guidechem.comgoogle.com This highlights the importance of the 2-cyanobenzyl moiety in the development of pharmaceuticals. The corresponding organozinc reagent provides a reactive handle for incorporating this crucial fragment into potential drug candidates under mild and functional-group-tolerant conditions. The ability to perform these coupling reactions efficiently is a significant advantage in the multi-step synthesis of complex, biologically active molecules.

The cross-coupling reactions of this compound inherently lead to the formation of polyfunctionalized organic products. The resulting molecules contain, at a minimum, the cyanobenzyl group and the functionality from the coupling partner.

For example, the synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl yields a product with three distinct functional domains: the cyanobenzyl group, the biphenyl core, and the trifluoromethyl substituent. sigmaaldrich.com Similarly, the reaction with 2-iodobenzamide produces a molecule containing a benzonitrile, a diarylmethane linkage, and an amide group. sigmaaldrich.com

This ability to assemble multiple functional groups in a single step is a testament to the synthetic power of this compound. It allows for the rapid construction of molecular complexity and provides access to a wide range of polyfunctionalized compounds with potential applications in various fields of chemistry.

Analytical and Spectroscopic Characterization in Academic Research Context

In-situ Monitoring of Organozinc Reactions for Mechanistic Elucidation

Real-time monitoring of chemical reactions as they occur provides invaluable insights into reaction kinetics, intermediates, and mechanistic pathways. For organozinc reagents, which are often transient and sensitive species, in-situ techniques are particularly powerful.

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a highly sensitive and effective tool for the real-time analysis of organometallic reaction mixtures. researchgate.net Its ability to ionize molecules directly from solution into the gas phase with minimal fragmentation makes it ideal for detecting charged or chargeable species, including reaction intermediates, catalysts, and products. researchgate.netnih.gov

In the context of reactions involving 2-Cyano-benzylzinc bromide, ESI-MS can be used to monitor the formation of the organozinc reagent itself and to track its consumption during subsequent reactions, such as Negishi cross-coupling. nih.gov Researchers can identify key intermediates, such as higher-order zincates (e.g., [RZnX₂]⁻), which may form in the presence of salts like LiCl. nih.gov The high sensitivity of ESI-MS allows for the detection of low-concentration species that might be missed by other analytical methods. nih.gov

By continuously infusing the reaction mixture into the mass spectrometer, a time-course profile of the reaction can be generated. This data provides direct evidence for proposed mechanistic steps and helps in optimizing reaction conditions. For instance, the formation and reaction of various solvated organozinc cations can be characterized. rsc.org Although ESI-MS preferentially detects charged species, which may not represent the entire distribution of species in the solution, it provides critical information on the ionic pathways of the reaction mechanism. nih.gov

Table 1: Potential ESI-MS Detectable Species in a Reaction Involving this compound

| Species Type | Potential Formula | Significance in Reaction Monitoring |

| Organozinc Cation | [2-NC-C₆H₄CH₂Zn]⁺ | Represents the primary organozinc reagent (solvated). |

| Higher-Order Zincate | [2-NC-C₆H₄CH₂ZnBr₂]⁻ | Indicates the formation of ate complexes, potentially influencing reactivity. |

| Reaction Intermediate | [Catalyst-Substrate-Reagent]⁺/⁻ | Provides direct evidence for catalytic cycle intermediates. |

| Product Ion | [Product + H]⁺ or [Product + Na]⁺ | Allows for real-time tracking of product formation. |

This table is illustrative and represents hypothetical species that could be monitored using ESI-MS during reactions of this compound.

Advanced NMR Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds in solution. For this compound, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the benzylic protons (CH₂) attached to the zinc atom are expected to appear as a characteristic singlet. Their chemical shift would be significantly different from the precursor, 2-(bromomethyl)benzonitrile, due to the change in the electronic environment upon zinc insertion. Typically, benzylic protons in similar organometallic environments appear in the range of 2.2-3 ppm. orgchemboulder.com The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region (typically 6.0-8.5 ppm), influenced by the electron-withdrawing cyano group and the organometallic moiety. orgchemboulder.com

The ¹³C NMR spectrum provides complementary information. The carbon of the CH₂ group bonded to zinc would show a distinct chemical shift. The nitrile carbon (C≡N) has a characteristic resonance in the range of 115-130 ppm. libretexts.org The aromatic carbons would appear in the typical downfield region, with their specific shifts influenced by the substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and to confirm the connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Benzylic (CH₂) | ~2.5 - 3.5 | Shifted relative to the starting halide. Appears as a singlet. |

| Aromatic (Ar-H) | ~7.0 - 8.0 | Complex multiplet pattern due to ortho, meta, and para protons. |

| ¹³C NMR | ||

| Benzylic (CH₂) | ~40 - 50 | Carbon directly attached to zinc. |

| Nitrile (C≡N) | ~115 - 125 | Characteristic shift for a nitrile carbon. libretexts.org |

| Aromatic (Ar-C) | ~120 - 150 | Multiple signals corresponding to the substituted benzene ring. |

Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Infrared Spectroscopy for Key Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the analysis of this compound and its reaction products, IR spectroscopy is particularly useful for tracking the characteristic nitrile (C≡N) functional group.

The C≡N triple bond exhibits a strong, sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles like this compound, conjugation with the benzene ring slightly lowers this frequency to the 2220-2240 cm⁻¹ range. spectroscopyonline.com The intensity and precise position of this band can confirm the presence of the cyano group throughout a reaction sequence.

When this compound is used in a cross-coupling reaction to form a new product, the IR spectrum of the purified product will confirm the retention of the nitrile group. Additionally, other characteristic bands can be observed, such as C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methylene (B1212753) group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). researchgate.net By comparing the IR spectrum of the product to that of the starting materials, chemists can quickly verify the outcome of the reaction and the integrity of key functional groups.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

Theoretical and Computational Studies of 2 Cyano Benzylzinc Bromide Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for studying reaction mechanisms, providing detailed information about the energies of reactants, products, transition states, and intermediates.

For 2-cyano-benzylzinc bromide, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as the well-known Negishi cross-coupling. The presence of the electron-withdrawing cyano (-CN) group on the benzene (B151609) ring is expected to significantly influence the reagent's reactivity compared to unsubstituted benzylzinc bromide.

Reaction Mechanisms: A primary application of DFT would be to elucidate the mechanism of formation of this compound from 2-cyanobenzyl bromide and zinc metal. This process is understood to involve oxidative addition, but the precise nature of the intermediates on the zinc surface and their subsequent solubilization can be modeled. wikipedia.org DFT can help determine the activation barriers for these steps.

Intermediates: In solution, organozinc halides can exist in a complex equilibrium, known as the Schlenk equilibrium, involving the mono-alkyl/aryl species (RZnX) and the di-alkyl/aryl species (R₂Zn) and zinc halides (ZnX₂). DFT calculations, often combined with a continuum solvent model, can predict the relative stabilities of these species for this compound in solvents like tetrahydrofuran (B95107) (THF). The coordination of solvent molecules to the zinc center is a critical factor in stabilizing these intermediates and can be explicitly modeled.

A hypothetical DFT study on a key reaction step, such as the transmetalation in a Negishi coupling, would involve locating the transition state structure. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

| Hypothetical Reaction Step | Calculated Parameter | Illustrative Value (kcal/mol) |

| Oxidative Addition of 2-cyanobenzyl bromide to Zn | Activation Energy (Ea) | +15.2 |

| Transmetalation with a Pd(II) complex | Activation Energy (Ea) | +12.5 |

| Reductive Elimination from Pd(II) | Activation Energy (Ea) | +9.8 |

| This table presents hypothetical DFT-calculated activation energies for key steps in a Negishi cross-coupling reaction involving this compound. The values are for illustrative purposes to demonstrate the type of data generated from such studies. |

Computational Modeling of Organozinc Complexes and Transition States

The behavior of organozinc reagents in solution is heavily influenced by their interaction with solvent molecules and the potential for aggregation. Computational modeling provides a molecular-level view of these phenomena, which are often difficult to probe experimentally.

Organozinc Complexes: For this compound, computational models would likely focus on its structure in common ethereal solvents like THF. Ab initio molecular dynamics can be employed to explore the solvation states of the organozinc species. nih.gov These simulations can reveal the number of solvent molecules in the first coordination sphere of the zinc atom and the dynamics of their exchange. The cyano group, with its nitrogen lone pair, could potentially coordinate to the zinc center, leading to intramolecularly stabilized structures, a hypothesis that can be readily tested through computational modeling.

Transition States: Identifying the geometry and energy of transition states is crucial for understanding reaction kinetics and selectivity. For reactions involving this compound, such as its coupling with an aryl halide in a Negishi reaction, DFT is used to model the transition state of the transmetalation step. This step involves the transfer of the 2-cyanobenzyl group from zinc to the palladium catalyst. The geometry of this transition state would reveal the arrangement of the interacting fragments and the extent of bond formation and breakage. The presence of the cyano group might influence the stability of the transition state through electronic effects.

| Modeled Species | Computational Method | Key Information Obtained |

| This compound-THF complex | DFT with explicit solvent molecules | Coordination number of zinc, Zn-O bond distances, influence of the cyano group on geometry |

| Dimer of this compound | DFT in continuum solvent | Energetics of dimerization, bridging halide bond analysis |

| Transmetalation Transition State (Negishi Coupling) | DFT (e.g., B3LYP functional) | Activation energy, geometry of the transition state, bond lengths of forming and breaking bonds |

| This interactive table outlines common computational approaches for modeling the complexes and transition states of this compound and the insights that can be gained. |

Prediction of Reactivity, Selectivity, and Electronic Properties

Computational chemistry offers a suite of tools to predict the reactivity and electronic nature of molecules before they are synthesized. For this compound, these predictions are particularly valuable due to the influence of the cyano group.

Reactivity and Selectivity: The reactivity of this compound can be assessed by analyzing its frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The electron-withdrawing nature of the cyano group is expected to lower the HOMO energy of this compound compared to the unsubstituted analogue, potentially modulating its nucleophilicity. The LUMO, on the other hand, relates to the ability to accept electrons. The distribution of these orbitals can predict the most likely sites of reaction.

Electronic Properties: Various electronic properties can be calculated to quantify the effects of the cyano substituent. Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution within the molecule, providing insight into the polarity of the carbon-zinc bond. The calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic carbon attached to zinc and the electrophilic nature of the nitrile carbon.

| Calculated Property | Illustrative Value for this compound | Illustrative Value for Benzylzinc Bromide | Interpretation |

| HOMO Energy | -5.8 eV | -5.5 eV | The cyano group stabilizes the HOMO, potentially reducing nucleophilicity. |

| LUMO Energy | -1.2 eV | -0.8 eV | The cyano group lowers the LUMO energy, making the molecule a better electron acceptor. |

| NBO Charge on Benzylic Carbon | -0.45 e | -0.52 e | The benzylic carbon is less negatively charged due to the electron-withdrawing cyano group. |

| Dipole Moment | 4.2 D | 2.5 D | The cyano group significantly increases the overall molecular polarity. |

| This table presents a hypothetical comparison of calculated electronic properties for this compound and its unsubstituted counterpart. The values are illustrative and serve to demonstrate the expected electronic effects of the cyano group. |

Future Research Directions and Emerging Opportunities in 2 Cyano Benzylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of 2-Cyano-benzylzinc bromide in synthetic applications, most notably the Negishi cross-coupling reaction, is intrinsically linked to the catalyst employed. While palladium and nickel complexes are commonly used, the development of next-generation catalytic systems is a primary research focus, aiming for higher yields, faster reaction times, and improved selectivity under milder conditions.

Future advancements are expected in several key areas:

Ligand Design: The development of sophisticated ligands for palladium and nickel catalysts is crucial. Novel phosphine (B1218219), N-heterocyclic carbene (NHC), and hybrid ligands can enhance catalyst stability, activity, and control over selectivity (regio- and chemoselectivity), allowing for the coupling of this compound with challenging substrates.

Earth-Abundant Metal Catalysis: To improve the sustainability of these processes, research is shifting towards replacing precious metals like palladium with more abundant and less toxic alternatives such as iron, copper, and cobalt. Developing effective catalysts based on these metals for reactions involving this compound is a significant goal.

Photoredox Catalysis: A promising new frontier is the use of visible-light-induced photocatalysis. Nickel-catalyzed photoredox cross-couplings have emerged as a powerful tool, enabling reactions to proceed under exceptionally mild conditions without the need for external heat sources. sigmaaldrich.com Applying these exogenous-photosensitizer-free photocatalytic methods to this compound could unlock new reactivity and improve the energy efficiency of synthetic processes.

| Catalyst System | Metal | Key Advantages | Research Focus |

| Advanced Ligand Complexes | Pd, Ni | Enhanced stability, activity, and selectivity. | Design of novel phosphine and NHC ligands. |

| Earth-Abundant Metal Catalysts | Fe, Cu, Co | Lower cost, reduced toxicity, improved sustainability. | Overcoming challenges in catalyst activity and stability. |

| Photoredox Catalysis | Ni | Extremely mild reaction conditions, high energy efficiency. | Exploration of photosensitizer-free systems. |

Expansion of Substrate Scope and Exploration of New Reaction Classes

Currently, this compound is predominantly used in Negishi cross-coupling reactions with aryl iodides and nonaflates. sigmaaldrich.com A major area of future research is the expansion of its reaction partners to include a wider and more diverse range of electrophiles. This would significantly enhance its synthetic utility, making it a more versatile building block for complex molecule synthesis.

Key opportunities include:

Coupling with Less Reactive Electrophiles: Developing catalytic systems that enable the efficient coupling of this compound with more abundant and less expensive aryl chlorides and bromides is a high-priority objective.

New Coupling Partners: Research will likely explore its reactivity towards other electrophiles, such as alkyl halides, acyl chlorides, and pseudohalides (e.g., triflates, tosylates), to synthesize a broader array of functionalized molecules.

Beyond Cross-Coupling: The exploration of new reaction classes for this compound is a nascent but promising field. While organozinc reagents are known to participate in reactions like the Barbier reaction (a one-pot addition to carbonyls) and Michael additions, the application of this compound in these transformations is not yet fully explored. wikipedia.orgsigmaaldrich.com Investigating its potential in 1,2-additions to aldehydes, ketones, and imines could provide direct routes to valuable secondary and tertiary alcohols and amines.

Investigations into Asymmetric Catalysis Utilizing this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, represents a powerful strategy to achieve this. The application of asymmetric catalysis to reactions involving this compound is a largely untapped area with immense potential.

Future research will likely focus on:

Enantioselective Cross-Coupling: The development of chiral ligand-metal complexes (e.g., chiral phosphines for nickel or palladium) that can induce asymmetry in Negishi coupling reactions. This would allow for the synthesis of axially chiral biaryl compounds or molecules with stereogenic centers containing the 2-cyanobenzyl moiety.

Asymmetric Addition Reactions: If this compound can be successfully employed in addition reactions to prochiral carbonyls and imines, the use of chiral catalysts or additives could provide enantiomerically enriched alcohol and amine products. Chiral Lewis acids, for instance, have been shown to be effective catalysts in a variety of asymmetric transformations and could be applied here.

The successful development of asymmetric methods would elevate this compound from a simple building block to a valuable tool for the stereocontrolled synthesis of complex chiral molecules.

Sustainable and Green Chemistry Approaches in Organozinc Processes

The principles of green chemistry are increasingly guiding synthetic methodology development, aiming to reduce environmental impact. Applying these principles to the synthesis and use of this compound is an important future research direction.

Key areas for improvement include:

Solvent Selection: Organozinc reagents are typically prepared and used in ethereal solvents like tetrahydrofuran (B95107) (THF). Research into using more environmentally benign solvents, such as cyclopentyl methyl ether (CPME) or 2-methyl-THF, or even developing solvent-free reaction conditions, would significantly improve the green credentials of these processes. The discovery that lithium chloride can activate zinc, enabling reagent formation in THF at lower temperatures and avoiding high-boiling polar aprotic cosolvents like DMSO, was a significant step in this direction. wikipedia.orgnih.gov

Energy Efficiency: The adoption of catalytic systems that operate at ambient temperature, such as the photoredox systems mentioned earlier, reduces the energy consumption of synthetic procedures. youtube.com

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future research will focus on developing new, highly efficient reactions that minimize the formation of stoichiometric byproducts.

Waste Reduction: Improving reaction yields and selectivity directly contributes to waste reduction. Furthermore, developing recyclable catalytic systems would minimize hazardous metal waste.

Potential Applications in Materials Science and Functional Molecule Design

The unique structure of this compound, featuring a reactive organometallic center and a versatile nitrile functional group, makes it an attractive building block for materials science and the design of functional molecules.

Emerging opportunities in this area include:

Synthesis of Biologically Active Molecules: The cyanobenzyl motif is present in various pharmacologically active compounds. The ability to efficiently incorporate this group using this compound, coupled with the potential for asymmetric synthesis, could accelerate the discovery of new drug candidates. The nitrile group itself can be a pharmacophore or be readily converted into other functionalities like amines, amides, or tetrazoles.

Development of Organic Materials: The rigid aromatic structure and the polar cyano group can be exploited in the design of organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can influence molecular packing, solubility, and electronic properties.

Functional Polymers: Incorporating the 2-cyanobenzyl moiety into polymer backbones or as a pendant group could impart specific properties, such as altered thermal stability, solubility, or coordination ability with metal ions.

The strategic use of this compound in multi-step syntheses allows for the construction of complex molecular architectures, paving the way for novel materials and functional molecules with tailored properties. semanticscholar.org

Q & A

Q. What are the standard protocols for synthesizing benzylzinc bromide derivatives, and how can they be adapted for 2-Cyano-benzylzinc bromide?

Benzylzinc bromide derivatives are typically synthesized via transmetallation or direct insertion of zinc into benzyl bromides. For example, bromination of toluene derivatives using bromine in glacial acetic acid with iron powder as a catalyst (40°C, 5 hours under light) is a common method for generating benzyl bromides . Adapting this for this compound would require substituting toluene with 2-cyanotoluene and optimizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) to prevent cyano group degradation. Characterization via NMR (¹H, ¹³C) and X-ray crystallography (for structural confirmation) is critical .

Q. What safety precautions are essential when handling this compound?

Bromides like 4-Chlorobenzyl bromide require storage at 0–6°C to prevent decomposition, and similar protocols apply to this compound . Use PPE (gloves, N95 masks, eye protection) due to its corrosive and moisture-sensitive nature. Emergency protocols for bromine exposure (e.g., immediate flushing with water, ventilation) should be followed .

Q. How can the purity of this compound be validated experimentally?

Purity analysis often combines HPLC (high-performance liquid chromatography) with UV detection and capillary electrophoresis (CE). CE methods optimized via statistical design (e.g., buffer co-ion selection, pH adjustment) can resolve chloride/bromide interference, which is critical for quantifying bromide content . Mass spectrometry (MS) further confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can experimental design address discrepancies in bromide quantification during reaction monitoring?

Discrepancies in bromide analysis may arise from matrix effects (e.g., high chloride concentrations) or methodological variations. A multivariate optimization approach, as used in capillary electrophoresis, can resolve overlapping peaks (e.g., chloride vs. bromide) by adjusting buffer composition and electric field gradients . Additionally, isotope dilution mass spectrometry (ID-MS) improves accuracy in complex matrices .

Q. What strategies optimize the stability of this compound in cross-coupling reactions?

Stability issues often stem from moisture sensitivity or ligand dissociation. Strategies include:

- Solvent selection : Use anhydrous THF or Et₂O with molecular sieves.

- Temperature control : Maintain reactions below −20°C to slow decomposition.

- Additives : Introduce stabilizing ligands (e.g., TMEDA) to prevent zinc aggregation . Kinetic studies under varying conditions (e.g., Arrhenius plots) can identify decomposition pathways .

Q. How do structural modifications (e.g., cyano substitution) alter the reactivity of benzylzinc bromides?

The electron-withdrawing cyano group increases electrophilicity at the benzyl carbon, enhancing reactivity in nucleophilic substitutions. Computational modeling (DFT) can predict charge distribution and transition states, while X-ray crystallography (as in 2-Cyanoanilinium bromide) reveals steric and electronic effects on crystal packing . Comparative kinetic studies with non-cyano analogs (e.g., 4-Fluorobenzylzinc bromide) quantify rate differences .

Q. How can tracer studies (e.g., bromide transport) inform reaction mechanism elucidation?

Field-scale bromide transport models (e.g., flux-controlled irrigation experiments) demonstrate how solute mobility correlates with environmental factors like porosity and water content . Analogously, isotopic labeling (e.g., ⁸¹Br) in synthetic systems tracks bromide redistribution during reactions, distinguishing between SN2 vs. radical pathways via kinetic isotope effects (KIEs) .

Data Contradiction Analysis

Q. How to resolve conflicting data on bromide recovery rates in heterogeneous systems?

Discrepancies in bromide recovery (e.g., 50% coefficient of variation in field studies) may stem from spatial heterogeneity or transient flow conditions . In synthetic systems, ensure uniform mixing and use internal standards (e.g., deuterated analogs) to normalize recovery data. Replicate sampling (≥16 replicates per depth in field studies) reduces variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.